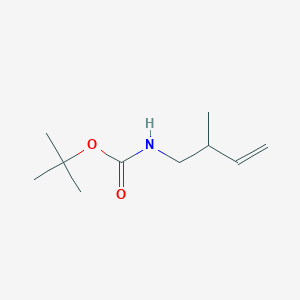![molecular formula C20H18N4O2S B2590329 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1024530-50-4](/img/no-structure.png)
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its structure suggests that it could be useful in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The thioxo and oxo groups present in the compound provide reactive sites for further chemical modifications .
Drug Design and Discovery
Due to its complex heterocyclic system, this compound may serve as a scaffold for drug design. Its potential to interact with various biological targets through different mechanisms, such as enzyme inhibition or receptor modulation, makes it a candidate for the synthesis of novel therapeutic agents .
Mitochondrial Function Studies
Compounds similar to this one have been used to study mitochondrial functions. For instance, derivatives have been synthesized for the targeted delivery of hydrogen sulfide to mitochondria, which is important in understanding and treating diseases related to mitochondrial dysfunction .
Pharmacological Agent Development
The compound’s ability to be modified can lead to the creation of pharmacological agents. For example, attaching different functional groups could result in molecules with antioxidant properties or molecules that can modulate cellular signaling pathways .
Computational Chemistry
The compound’s structure is suitable for computational studies, such as density functional theory (DFT) calculations, to predict its reactivity and interaction with other molecules. This can aid in the rational design of derivatives with desired properties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzamide with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzamide. This intermediate is then reacted with thiourea to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide. Finally, this compound is reacted with 2-phenylethylamine to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-aminobenzamide", "ethyl 2-bromoacetate", "thiourea", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)benzamide.", "Step 2: Reaction of 2-(2-bromoacetyl)benzamide with thiourea in the presence of a base such as sodium ethoxide to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Reaction of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with 2-phenylethylamine in the presence of a base such as sodium hydride to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide." ] } | |
Numéro CAS |
1024530-50-4 |
Formule moléculaire |
C20H18N4O2S |
Poids moléculaire |
378.45 |
Nom IUPAC |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-17(21-11-10-13-6-2-1-3-7-13)12-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25) |
Clé InChI |
OPBOSIFGKCPPNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)






[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

